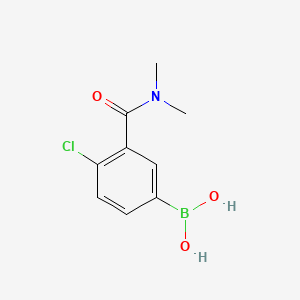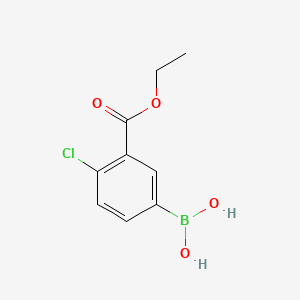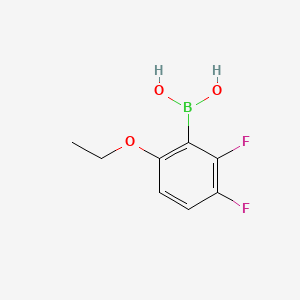
(6-Ethoxy-2,3-difluorophenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(6-Ethoxy-2,3-difluorophenyl)boronic acid” is a chemical compound with the CAS Number: 1309980-95-7 . It has a molecular weight of 201.97 . It appears as a white to off-white solid .
Synthesis Analysis
The synthesis of boronic acids, such as “(6-Ethoxy-2,3-difluorophenyl)boronic acid”, often involves Suzuki–Miyaura coupling . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this method originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Molecular Structure Analysis
The IUPAC name for this compound is 6-ethoxy-2,3-difluorophenylboronic acid . The InChI code is 1S/C8H9BF2O3/c1-2-14-6-4-3-5 (10)8 (11)7 (6)9 (12)13/h3-4,12-13H,2H2,1H3 . The InChI key is KVSMPXUZSFLBMK-UHFFFAOYSA-N .Chemical Reactions Analysis
Boronic acids, including “(6-Ethoxy-2,3-difluorophenyl)boronic acid”, are often used in Suzuki–Miyaura coupling reactions . These reactions involve the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical And Chemical Properties Analysis
“(6-Ethoxy-2,3-difluorophenyl)boronic acid” is a white to off-white solid . It has a molecular weight of 201.97 .Wissenschaftliche Forschungsanwendungen
Suzuki–Miyaura Coupling
- Scientific Field : Organic Chemistry
- Application Summary : The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It uses a variety of organoboron reagents, potentially including “(6-Ethoxy-2,3-difluorophenyl)boronic acid”.
- Methods of Application : The SM coupling reaction involves the oxidative addition of palladium to an electrophilic organic group, followed by transmetalation with a nucleophilic organoboron reagent .
- Results or Outcomes : The SM coupling reaction has been successful in creating a variety of carbon–carbon bonds, contributing to the synthesis of complex organic molecules .
Synthesis of Fluorinated Biaryl Derivatives
- Scientific Field : Organic Chemistry
- Application Summary : 3,4-Difluorophenylboronic acid can be used to prepare fluorinated biaryl derivatives .
- Methods of Application : This involves a Suzuki cross-coupling reaction with aryl and heteroaryl halides .
- Results or Outcomes : The outcome is the synthesis of fluorinated biaryl derivatives .
Preparation of Flurodiarylmethanols
- Scientific Field : Organic Chemistry
- Application Summary : 3,4-Difluorophenylboronic acid can be used to prepare flurodiarylmethanols .
- Methods of Application : This involves a reaction with aryl aldehydes using a Ni catalyst .
- Results or Outcomes : The outcome is the synthesis of flurodiarylmethanols .
Synthesis of Liquid Crystalline Fluorobiphenylcyclohexenes and Difluoroterphenyls
- Scientific Field : Organic Chemistry
- Application Summary : 3-Fluorophenylboronic acid has been used to prepare novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls .
- Methods of Application : This involves palladium-catalyzed cross-couplings .
- Results or Outcomes : The outcome is the synthesis of novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls .
Synthesis of o-Phenylphenols
- Scientific Field : Organic Chemistry
- Application Summary : 3-Fluorophenylboronic acid has been used in the synthesis of o-phenylphenols as potent leukotriene B4 receptor agonists .
- Methods of Application : The specific methods of application are not provided in the source .
- Results or Outcomes : The outcome is the synthesis of o-phenylphenols .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(6-ethoxy-2,3-difluorophenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BF2O3/c1-2-14-6-4-3-5(10)8(11)7(6)9(12)13/h3-4,12-13H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVSMPXUZSFLBMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1F)F)OCC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BF2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.97 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Ethoxy-2,3-difluorophenyl)boronic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

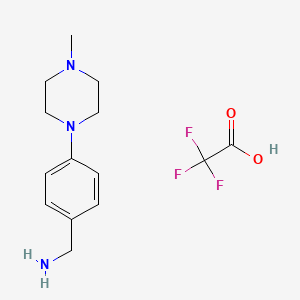

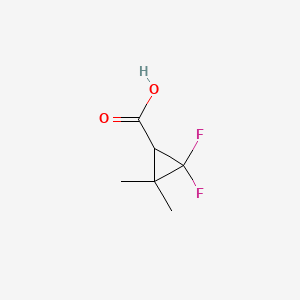
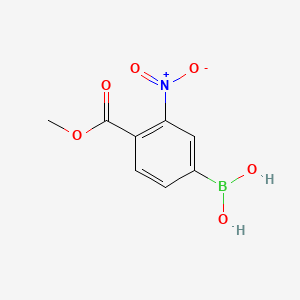
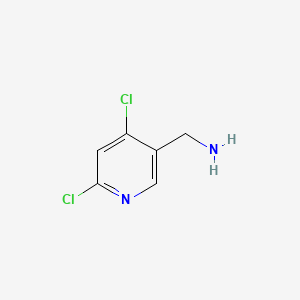
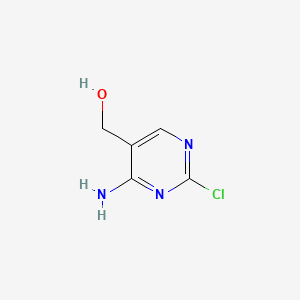
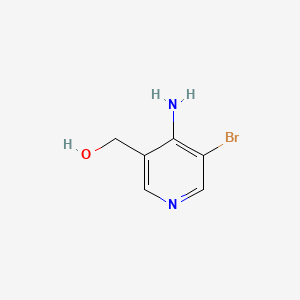
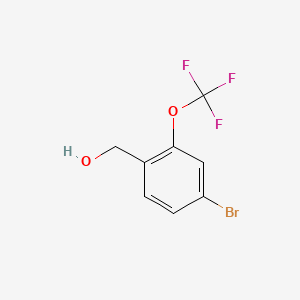
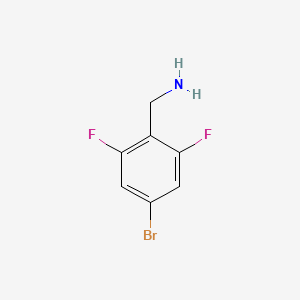
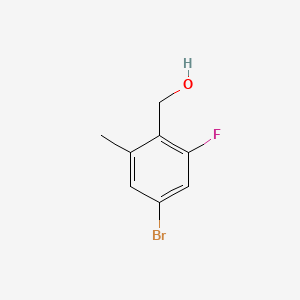
![(4-Bromothieno[2,3-c]pyridin-2-yl)methanol](/img/structure/B591717.png)
![(4-Chloro-2-fluorophenyl)(6-chloro-2-methyl-8-(morpholinomethyl)imidazo[1,2-b]pyridazin-3-yl)methanone](/img/structure/B591719.png)
